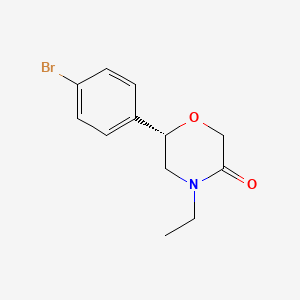![molecular formula C33H63PSi3 B14180164 Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane CAS No. 923013-78-9](/img/structure/B14180164.png)
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane is a chemical compound characterized by the presence of three tri(propan-2-yl)silyl groups attached to an ethynyl phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane typically involves the reaction of tri(propan-2-yl)silylacetylene with a suitable phosphane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert the compound into different phosphane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds.
Wissenschaftliche Forschungsanwendungen
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in radical reactions, where it promotes the formation of reactive intermediates through single-electron transfer processes . These interactions enable the compound to exert its effects in various chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane include:
Triisopropylsilylacetylene: A precursor used in the synthesis of this compound.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: A compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of tri(propan-2-yl)silyl groups and ethynyl phosphane core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
923013-78-9 |
|---|---|
Molekularformel |
C33H63PSi3 |
Molekulargewicht |
575.1 g/mol |
IUPAC-Name |
tris[2-tri(propan-2-yl)silylethynyl]phosphane |
InChI |
InChI=1S/C33H63PSi3/c1-25(2)35(26(3)4,27(5)6)22-19-34(20-23-36(28(7)8,29(9)10)30(11)12)21-24-37(31(13)14,32(15)16)33(17)18/h25-33H,1-18H3 |
InChI-Schlüssel |
MOSVDAQPYXKSDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CP(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
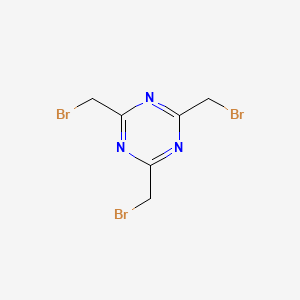
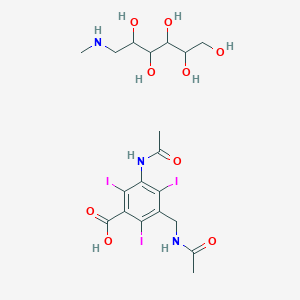
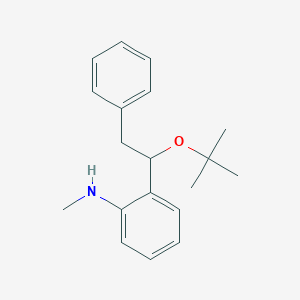
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
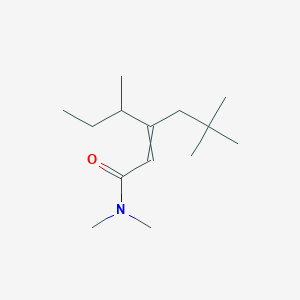
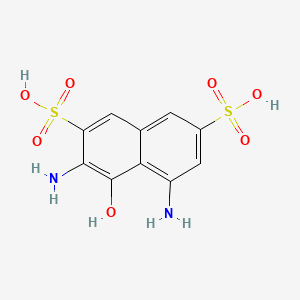
![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
